molecular formula C6H11ClF3NS B13559895 1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride

1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride

Cat. No.: B13559895
M. Wt: 221.67 g/mol
InChI Key: VQBWZRRNMFHMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride involves several steps. One common method includes the reaction of a thiolane derivative with a trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and specific solvents to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of target molecules. This interaction can modulate various biochemical pathways, making the compound valuable in therapeutic applications .

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and application potential compared to other similar compounds.

Properties

Molecular Formula

C6H11ClF3NS

Molecular Weight

221.67 g/mol

IUPAC Name

[2-(trifluoromethyl)thiolan-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H10F3NS.ClH/c7-6(8,9)5(4-10)2-1-3-11-5;/h1-4,10H2;1H

InChI Key

VQBWZRRNMFHMAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CN)C(F)(F)F.Cl

Origin of Product

United States

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